molecular formula C8H5ClFN3O2 B8705803 5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

Cat. No. B8705803
M. Wt: 229.59 g/mol
InChI Key: ZZJNUSYBSJJSLP-UHFFFAOYSA-N
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Patent
US08436200B2

Procedure details

Combine 2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile (33.0 g, 0.164 mol) and 99% formic acid (264 mL, 8 volumes) in a dried vessel. Heat to 70° C. When a solution is formed, add concentrated aqueous hydrochloric acid (165 mL, 5 volumes). After 20 hours, add another portion of concentrated aqueous hydrochloric acid (35 mL) and heated at 70° C. for another 4 h. Then cool the reaction mixture to the ambient temperature and add ice-water (350 mL, 10 volumes). Cool in an ice bath to give a solid. After 30 minutes, collect the solid by filtration, rinse with water (2×30 mL), and dry in vacuo to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ12.96 (s, 1H), 8.35 (s, 1H). 3.61 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ157.7 (d, J=4.4 Hz), 154.6 (d, J=26.4 Hz), 151.2 (d, J=2.2 Hz), 149.9, 146.4 (d, J=242 Hz), 125.0 (d, J=16.9 Hz), 99.94, 29.8; 19F NMR (376 MHz, DMSO-d6) δ−133.8; MS (M+H)+m/z calcd 230.0. found 230.0.
Name
2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
264 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1(C#N)[CH2:7][C:6]([Cl:8])=[C:5]([F:9])[C:4](=[O:10])[N:3]1[CH3:11].Cl>C(O)=O>[Cl:8][C:6]1[C:7]2[C:4](=[O:10])[NH:3][CH:2]=[N:1][C:2]=2[N:3]([CH3:11])[C:4](=[O:10])[C:5]=1[F:9]

Inputs

Step One
Name
2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile
Quantity
33 g
Type
reactant
Smiles
NC1(N(C(C(=C(C1)Cl)F)=O)C)C#N
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
350 mL
Type
reactant
Smiles
Step Five
Name
Quantity
264 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When a solution is formed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for another 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Then cool the reaction mixture to the ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
CUSTOM
Type
CUSTOM
Details
to give a solid
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with water (2×30 mL)
CUSTOM
Type
CUSTOM
Details
dry in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C(N(C=2N=CNC(C21)=O)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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